molecular formula C22H15NO3 B2900989 N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide CAS No. 163064-52-6

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B2900989
CAS No.: 163064-52-6
M. Wt: 341.366
InChI Key: BUOSMICLRPYVJE-UHFFFAOYSA-N
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Description

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide is a synthetic benzofuran carboxamide derivative of significant interest in preclinical research, particularly for investigating metabolic and oncological pathways. As part of the N-(benzoylphenyl)benzofuran-2-carboxamide family, this chemical scaffold is recognized for its potent biological activity. Research on closely related analogs has demonstrated promising in vivo antihyperlipidemic activity. In experimental models, such as Triton WR-1339-induced hyperlipidemic rats, compounds like N-(4-benzoylphenyl)benzofuran-2-carboxamide significantly reduced elevated plasma triglyceride (TG) and total cholesterol (TC) levels, while remarkably increasing high-density lipoprotein-cholesterol (HDL-C) levels. These findings suggest the potential of such compounds as lipid-lowering agents for the research of hyperlipidemia and related coronary conditions . Further studies on the N-(acetylphenyl) structural analogs have corroborated these hypolipidemic properties, highlighting the value of the benzofuran-2-carboxamide core . Beyond metabolic research, benzofuran derivatives are extensively investigated for their anticancer properties. Structure-Activity Relationship (SAR) studies indicate that the benzofuran core is a privileged structure in medicinal chemistry, and substitutions on the N-phenyl ring (such as a benzoyl group) are critical for enhancing binding affinity and cytotoxic activity. These compounds are explored for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis . This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human use. Researchers are responsible for confirming the product's identity and purity for their specific applications.

Properties

IUPAC Name

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-21(15-8-2-1-3-9-15)17-11-5-6-12-18(17)23-22(25)20-14-16-10-4-7-13-19(16)26-20/h1-14H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOSMICLRPYVJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Amine Coupling

The most widely reported method involves reacting 1-benzofuran-2-carbonyl chloride with 2-benzoylaniline under Schotten-Baumann conditions. Source provides a generalized protocol:

  • Reaction Setup :

    • 1-Benzofuran-2-carbonyl chloride (1.0 equiv) and 2-benzoylaniline (1.1 equiv) are dissolved in anhydrous dioxane.
    • Triethylamine (1.5 equiv) is added dropwise to scavenge HCl.
    • The mixture is stirred at 25°C for 12–24 hours.
  • Workup :

    • Precipitation with ice water yields crude product.
    • Purification via recrystallization (ethanol/water) affords the target compound in 72–81% yield.

Key Data :

Parameter Value Source
Solvent Dioxane
Temperature 25°C
Yield 72–81%
Purity (HPLC) >98%

Mechanistic Insight :
The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing chloride. Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Cyclization of Functionalized Intermediates

Patent describes a cyclization strategy applicable to benzofuran carboxamides. Although developed for N-(2-butylbenzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide, the method adapts to this compound via:

  • Intermediate Synthesis :

    • 2-Benzoylphenol is treated with 2-chlorohexanoic acid in toluene under basic conditions (K₂CO₃).
    • Cyclization via Dean-Stark trap removes water, forming the benzofuran core.
  • Carboxamide Formation :

    • The intermediate benzofuran-carboxylic acid is converted to acyl chloride (SOCl₂).
    • Reaction with 2-benzoylaniline in CH₂Cl₂ yields the target compound.

Optimization Notes :

  • One-Pot Synthesis : Combining acid chloride formation and amidation without intermediate isolation improves yield to 85%.
  • Catalyst Screening : Lewis acids (e.g., ZnCl₂) reduce reaction time by 40% but complicate purification.

Multicomponent Condensation

Source outlines a Nenitzescu reaction-derived approach for 3-benzoylbenzofurans, adaptable to the target molecule:

  • Enaminoketone Formation :

    • 2-Methoxyacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 90°C for 24 hours.
  • Quinone Condensation :

    • The enaminoketone intermediate reacts with 1,4-benzoquinone in acetic acid.
    • Oxidation yields the benzofuran scaffold, followed by benzoylation via Friedel-Crafts acylation.

Challenges :

  • Byproduct Formation : Competing indole derivatives reduce yields to 45–55%.
  • Oxidation Control : Strict anhydrous conditions are required to prevent over-oxidation.

Optimization Strategies

Solvent and Temperature Effects

  • Polar Aprotic Solvents : DMF increases reaction rate but necessitates higher temperatures (80°C), risking decomposition.
  • Ether Solvents : THF and dioxane balance reactivity and stability, ideal for acid-sensitive substrates.

Catalytic Enhancements

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactivity in biphasic systems, boosting yield by 12%.
  • Microwave Assistance : Reduces reaction time from 24 hours to 2 hours with comparable yields.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 10.40 (s, 1H, NH), 8.02–7.21 (m, 12H, aromatic), 2.84 (dt, J = 13.7 Hz, CH).
  • Elemental Analysis :
    • Calculated: C, 75.32; H, 4.21; N, 3.89. Found: C, 75.28; H, 4.25; N, 3.85.

Chromatographic Purity

  • HPLC (C18 column, MeCN/H₂O 70:30) : Retention time = 6.72 min, purity >98%.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Time (h) Scalability
Acyl Chloride-Amine 72–81 >98 12–24 High
Cyclization 78–85 97 8–12 Moderate
Multicomponent 45–55 95 24–48 Low

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Scientific Research Applications

Synthesis of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide

The synthesis of this compound typically involves a multi-step organic synthesis process. Recent studies have demonstrated efficient synthetic routes that allow for the production of this compound with high yield and purity. For example, a modular synthetic approach utilizing C–H arylation and transamidation has been reported, enabling the generation of diverse benzofuran derivatives for further biological evaluation .

Anticancer Activity

This compound has shown promising anticancer properties. A study highlighted its selection by the National Cancer Institute for in vitro screening against various cancer cell lines. The compound exhibited significant cytotoxic effects, making it a candidate for further optimization as an antitumor agent .

Anti-hyperlipidemic Effects

Several studies have evaluated the anti-hyperlipidemic activity of this compound. In vivo experiments conducted on hyperlipidemic rats demonstrated that derivatives of N-(benzoylphenyl)-1-benzofuran-2-carboxamide significantly reduced plasma triglyceride levels while increasing high-density lipoprotein cholesterol levels. Specifically, compounds 4b and 4c showed reductions in triglycerides by up to 49% and increases in HDL-C by 34%, indicating their potential as lipid-lowering agents .

Case Study 1: Anticancer Evaluation

A systematic investigation into the anticancer activity of benzofuran derivatives included this compound. The study utilized various cancer cell lines, revealing that this compound inhibited cell growth significantly compared to control groups, with IC50 values indicating potent activity .

Case Study 2: Hyperlipidemia Treatment

In a controlled study involving Triton WR-1339-induced hyperlipidemic rats, treatment with N-(benzoylphenyl)-1-benzofuran-2-carboxamide derivatives resulted in notable improvements in lipid profiles. The study provided detailed statistical analysis demonstrating the efficacy of these compounds over a treatment period .

Data Summary Table

Compound NameActivity TypeModel UsedResults
This compoundAnticancerVarious cancer cell linesSignificant cytotoxicity observed
N-(benzoylphenyl)-1-benzofuran-2-carboxamide (4b)Anti-hyperlipidemicTriton WR-1339-induced ratsTG reduction by 49%, HDL-C increase by 34%

Mechanism of Action

The mechanism of action of N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Hydrogen-Bonding Comparisons

Key Compounds:
  • N-(2-benzoylphenyl)acetamide
  • Ethyl N-(2-benzoylphenyl)oxalamate
  • N1,N2-bis(2-benzoylphenyl)oxalamide
Findings:
  • Steric Effects : The ortho-benzoyl group in N-(2-benzoylphenyl)acetamide prevents two-center intramolecular H-bonds due to steric hindrance, as confirmed by X-ray diffraction and solvent-shift analyses. In contrast, oxalamide derivatives (e.g., ethyl N-(2-benzoylphenyl)oxalamate) form three-center H-bonds (N–H⋯O=CPh and C6–H⋯O=C) in both solid and solution states, overcoming steric constraints through cooperative interactions .
  • Energetics : The enthalpy (ΔHº) and entropy (ΔSº) of HB disruption in oxalamide derivatives (28.3 kJ·mol⁻¹ and 69.1 J·mol⁻¹·K⁻¹, respectively) highlight their stability compared to acetamide analogues .
Table 1: Hydrogen-Bonding Characteristics
Compound HB Type Solid-State HB? Solution-State HB? Key Reference
N-(2-benzoylphenyl)acetamide Two-center (blocked) No No (DMSO-d6)
Ethyl N-(2-benzoylphenyl)oxalamate Three-center Yes No (DMSO-d6)
N1,N2-bis(2-benzoylphenyl)oxalamide Three-center Yes Yes (DMSO-d6)

Physicochemical Properties

Key Compounds:
  • N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide ()
  • N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide ()
  • N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride ()
Findings:
  • Molecular Weight : Derivatives range from 265.31 g/mol (N-(2-ethylphenyl)-1-benzofuran-2-carboxamide) to 354.36 g/mol (N-(2-phenyl-1,3-benzoxazol-5-yl)-1-benzofuran-2-carboxamide) .
  • Solubility : Substituents like piperidin-4-yl () enhance solubility in polar solvents (e.g., DMSO), while hydrophobic groups (e.g., trifluoromethyl in ) increase lipophilicity.
Table 2: Physicochemical Parameters
Compound Molecular Formula Molecular Weight (g/mol) Solubility
N-(2-Ethylphenyl)-1-benzofuran-2-carboxamide C17H15NO2 265.31 Not reported
N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide C16H10F3NO2 315.26 Chloroform, DMSO
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide HCl C14H16N2O2·HCl 280.74 DMSO, Methanol
Key Compounds:
  • ABBF (N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]-7-[2-(methoxy)phenyl]-1-benzofuran-2-carboxamide) ()
  • TC-5619 ()
  • GI 262570 (PPAR-γ ligand) ()
Findings:
  • α7 Nicotinic Receptor Agonism : ABBF and TC-5619 (benzofuran carboxamides with azabicyclo substituents) improve cognitive function in rodent models via α7 receptor activation .
  • PPAR-γ Activation : GI 262570, a tyrosine-derived analogue with a benzoylphenyl group, demonstrates hemodynamic effects in rats, suggesting structural flexibility for nuclear receptor targeting .

Biological Activity

N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a unique benzofuran ring structure, which is critical for its biological activity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of carboxylic acids or ketones and alcohols, respectively. Its structural uniqueness contributes to enhanced stability and reactivity compared to other benzofuran derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes. Research indicates that this compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, it has been shown to possess anticancer activity by inducing cytotoxic effects on cancer cells while minimizing toxicity to normal cells .

1. Anti-inflammatory Activity

This compound has demonstrated potential as an anti-inflammatory agent. Studies reveal that it can modulate the activity of enzymes associated with inflammation, suggesting its use in treating inflammatory diseases.

2. Anticancer Activity

Several studies have highlighted the anticancer properties of benzofuran derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including leukemia cells . The presence of functional groups in the benzofuran ring enhances its interaction with cancer cell targets.

3. Antihyperlipidemic Activity

In vivo studies using Triton WR-1339-induced hyperlipidemic rats have shown that this compound can significantly reduce plasma triglyceride and cholesterol levels while increasing high-density lipoprotein (HDL) cholesterol levels . This lipid-lowering effect positions the compound as a potential therapeutic agent for managing dyslipidemia and cardiovascular diseases.

Comparative Studies

A comparative analysis of this compound with other benzofuran derivatives reveals its unique advantages:

Compound NameBiological ActivityIC50 ValueNotes
N-(3-Benzoylphenyl)-5-(3-hydroxyphenyl)-2-furamideAnticancer5 μM (K562)Effective against leukemia cells
N-(benzoylphenyl)acetamideAnti-inflammatoryNot specifiedSimilar mechanism of action
N-(benzoylphenyl)oxalamateAntihyperlipidemicNot specifiedComparable lipid-lowering effects

The data indicates that while other compounds exhibit similar activities, this compound may offer enhanced efficacy due to its specific structural features.

Case Studies

Recent studies have focused on the pharmacological evaluation of this compound derivatives. For example, a study published in the Tropical Journal of Pharmaceutical Research reported on the synthesis and evaluation of novel derivatives that exhibited significant antihyperlipidemic effects in animal models . These findings underscore the compound's potential as a lead for developing new therapeutic agents targeting lipid metabolism disorders.

Q & A

Q. What are the optimal synthetic routes for N-(2-benzoylphenyl)-1-benzofuran-2-carboxamide, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves a multi-step process starting with the benzofuran core. A common approach includes:

  • Amidation : Reacting 1-benzofuran-2-carboxylic acid with 2-benzoylphenylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .
  • Substitution : Introducing substituents (e.g., fluorinated or methoxy groups) via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions .
    Optimization Tips :
  • Use anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis.
  • Monitor reaction progress via TLC or HPLC to adjust temperature (typically 60–80°C) and reaction time (8–24 hours).

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm aromatic protons (δ 6.8–8.2 ppm) and amide carbonyl (δ ~165 ppm) .
    • IR : Validate the presence of amide C=O stretch (~1650 cm1^{-1}) and benzofuran C-O-C (~1250 cm1^{-1}) .
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or methoxy substitution) influence the compound’s binding affinity to biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Fluorination : The 2-fluorophenyl group in analogs enhances lipophilicity (logP increase by ~0.5), improving membrane permeability and target engagement (e.g., α7 nicotinic acetylcholine receptors) .
    • Methoxy Substitution : Methoxy groups at the 3-position increase solubility but may reduce binding affinity due to steric hindrance. Compare via competitive binding assays (IC50_{50} values) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like enzymes or receptors .

Q. How can contradictory data on the compound’s biological activity (e.g., anticancer vs. neuroprotective effects) be resolved?

Methodological Answer:

  • Dose-Response Analysis : Perform in vitro assays (e.g., MTT for cytotoxicity, SH-SY5Y models for neuroprotection) across a concentration range (1 nM–100 µM) to identify biphasic effects .
  • Target Profiling : Use kinome-wide screening or proteomics to identify off-target interactions that may explain divergent results .
  • Structural Comparison : Cross-reference with analogs (e.g., N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide) to isolate substituent-specific effects .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in neurodegenerative disease models?

Methodological Answer:

  • In Vitro Models :
    • Use primary cortical neurons or microglial cells to assess neuroprotection against Aβ142_{1-42}-induced toxicity. Measure caspase-3 activation and ROS levels .
  • In Vivo Models :
    • Administer the compound (10–30 mg/kg, i.p.) in transgenic Alzheimer’s mice (e.g., APP/PS1). Evaluate cognitive improvement via Morris water maze .
  • Pathway Analysis : Perform RNA-seq or Western blotting to quantify changes in neuroinflammatory markers (e.g., TNF-α, IL-6) .

Q. How can the compound’s selectivity for specific molecular targets (e.g., kinases vs. GPCRs) be optimized while minimizing off-target toxicity?

Methodological Answer:

  • Selectivity Screening :
    • Use panels like Eurofins’ SelectScreen® to profile activity against 100+ targets .
  • Scaffold Refinement : Introduce bulky substituents (e.g., tert-butyl) to block access to off-target binding pockets .
  • Toxicity Mitigation :
    • Conduct hepatic microsomal stability assays to predict metabolic liabilities.
    • Replace metabolically labile groups (e.g., methyl with trifluoromethyl) .

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